1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine
Description
1-(4-Methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine is a secondary amine featuring a 4-methylphenyl group attached to a methanamine backbone, with an additional substitution at the nitrogen atom by a 5-methylthiophen-2-ylmethyl moiety. Structurally, it combines aromatic (phenyl and thiophene) and aliphatic (methanamine) components, which influence its physicochemical and biological properties.
Synthesis: The compound can be synthesized via reductive amination, a common method for secondary amines. For example, reacting 4-methylbenzylamine with 5-methylthiophene-2-carbaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) would yield the target compound. This approach aligns with methods described for analogous compounds in and , where aldehydes and amines are condensed under reductive conditions .
Properties
IUPAC Name |
1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-11-3-6-13(7-4-11)9-15-10-14-8-5-12(2)16-14/h3-8,15H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNCZFKZHDRCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine , also known as a derivative of methanamine with significant biological activity, has garnered attention in pharmacological research. This article delves into its biological activities, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 189.25 g/mol
- IUPAC Name : this compound
Pharmacological Profile
This compound exhibits various biological activities, primarily attributed to its structural features that allow interactions with biological targets:
- Antimicrobial Activity : Studies have demonstrated that the compound possesses significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects : Research indicates that this compound has cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
The biological mechanisms underlying the activities of this compound are still under investigation. However, preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell death.
- Interference with Cellular Signaling : Its ability to interact with cellular receptors could disrupt signaling pathways essential for cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of methanamine, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .
Comparative Biological Activity Table
| Activity Type | Compound Name | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antibacterial | This compound | 32 | N/A |
| Anticancer | This compound | N/A | 50 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Furyl)-N-[(5-Methyl-2-thienyl)methyl]methanamine ()
- Molecular Formula: C₁₁H₁₃NOS
- Molecular Weight : 207.29 g/mol
- Key Substituents : Replaces the 4-methylphenyl group with a 2-furyl moiety.
- Photophysical properties (e.g., fluorescence) may differ due to the electron-rich furan heterocycle .
1-(3-Chloro-4-Ethoxy-5-Methoxyphenyl)-N-(2-Thienylmethyl)methanamine ()
- Molecular Formula: C₁₅H₁₈ClNO₂S
- Molecular Weight : ~311.83 g/mol (estimated)
- Key Substituents : Chloro, ethoxy, and methoxy groups on the phenyl ring.
- Increased steric bulk may reduce metabolic clearance compared to the simpler 4-methylphenyl group .
1-[2-(5-Fluoro-2-Methoxyphenyl)cyclopropyl]-N-[(2-Methoxythiophen-3-yl)methyl]methanamine Hydrochloride ()
- Molecular Formula: C₁₈H₂₁FNO₂S·HCl
- Molecular Weight : 385.88 g/mol
- Key Substituents : Cyclopropyl spacer, fluorophenyl, and methoxythiophene groups.
- Fluorine enhances metabolic stability and bioavailability via reduced oxidative metabolism .
1-(5-Fluoro-2-Thienyl)-N-[(1-Phenyl-1H-Pyrazol-5-yl)methyl]methanamine ()
- Molecular Formula : C₁₅H₁₅ClFN₃S
- Molecular Weight : 323.81 g/mol
- Key Substituents : Fluorothiophene and phenylpyrazole groups.
- The pyrazole moiety may confer selectivity for enzymes or receptors requiring planar heterocyclic interactions .
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships :
- Aromatic Substitutions : Electron-donating groups (e.g., methyl) enhance lipophilicity and CNS penetration, while electron-withdrawing groups (e.g., Cl, F) improve metabolic stability .
- Heterocycles : Thiophene and furan rings contribute to π-π stacking interactions in receptor binding, whereas pyrazole or cyclopropyl groups add steric and electronic complexity for selectivity .
- Synthetic Flexibility : Reductive amination and aldehyde-amine condensations () are versatile for generating structural analogs, enabling rapid optimization of pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
